methyl 4-(piperidin-1-yl)butanoate
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most vital structural motifs in medicinal and organic chemistry. nih.gov This scaffold is a cornerstone in the development of pharmaceuticals, with its derivatives found in more than twenty classes of drugs, including analgesics, antihistamines, and antipsychotics. nih.govarizona.edu The prevalence of the piperidine moiety is underscored by its presence in over 70 commercially available drugs and a vast number of biologically active natural products known as alkaloids. arizona.edulifechemicals.com
The utility of the piperidine scaffold in drug design stems from several key features. Its three-dimensional, non-flat structure allows for the creation of molecules that can engage with biological targets through complex, multi-point interactions not achievable with simple aromatic rings. lifechemicals.com Introducing chiral piperidine scaffolds can modulate a molecule's physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.net The structural flexibility and the ability to form various non-covalent bonds make piperidines invaluable in the rational design of new therapeutic agents. researchgate.net Consequently, the development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant and active area of modern chemical research. nih.govajchem-a.com
Overview of Methyl 4-(piperidin-1-yl)butanoate within Organic Chemistry
This compound is an ester derivative of piperidine that serves as a building block in organic synthesis. It integrates the foundational piperidine ring with a methyl butanoate side chain. The chemical structure consists of a piperidine ring where the nitrogen atom is bonded to the fourth carbon of a butanoic acid methyl ester.
Interactive Table: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | matrix-fine-chemicals.com |
| CAS Number | 63867-69-6 | matrix-fine-chemicals.com |
| Molecular Formula | C10H19NO2 | matrix-fine-chemicals.com |
| Molecular Weight | 185.267 g/mol | matrix-fine-chemicals.com |
| SMILES | COC(=O)CCCN1CCCCC1 | matrix-fine-chemicals.com |
| InChIKey | KJSCSZQWNCEXBT-UHFFFAOYSA-N | matrix-fine-chemicals.com |
In the context of organic chemistry, this compound is a versatile intermediate. evitachem.com The compound's reactivity is characterized by its two main functional groups: the tertiary amine within the piperidine ring and the methyl ester group. The nitrogen atom can act as a nucleophile, allowing for further functionalization through substitution reactions. evitachem.com The ester group is susceptible to several key transformations:
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-(piperidin-1-yl)butanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol, 4-(piperidin-1-yl)butanol. evitachem.com
Oxidation: The ester can be oxidized to produce 4-(piperidin-1-yl)butanoic acid. evitachem.com
Synthesis of this compound can be achieved through methods such as the esterification of 4-(piperidin-1-yl)butanoic acid with methanol (B129727) in the presence of an acid catalyst. evitachem.com
Scope and Academic Relevance of Research on Butanoate-Substituted Piperidines
The butanoate moiety, a four-carbon ester, provides a flexible linker that can be readily modified. This allows chemists to systematically alter the distance and geometry between the core piperidine scaffold and other potential binding groups, which is a key strategy in designing molecules that can interact with specific biological targets. researchgate.net The ester itself can act as a prodrug feature, which may be cleaved in vivo to release a more active carboxylic acid or alcohol derivative.
Furthermore, butanoate (butyrate) is a well-known short-chain fatty acid involved in various metabolic pathways. genome.jp While this compound itself is a synthetic building block, the study of such structures contributes to the understanding of how piperidine-containing molecules might interact with biological systems. The synthesis of various ester derivatives of substituted piperidines is a common theme in medicinal chemistry research, aimed at developing new compounds with potential therapeutic activities. researchgate.netnih.gov The development of synthetic routes to access these molecules, such as through Michael additions or reductive aminations, is a subject of ongoing research to improve efficiency and stereoselectivity. youtube.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-piperidin-1-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSCSZQWNCEXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213319 | |
| Record name | 4-Piperidinebutyric acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63867-69-6 | |
| Record name | 4-Piperidinebutyric acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinebutyric acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Piperidin 1 Yl Butanoate and Analogues
Direct N-Alkylation Strategies for Constructing the Piperidin-1-yl-Butanoate Linkage
A primary and direct method for assembling the core structure of methyl 4-(piperidin-1-yl)butanoate involves the N-alkylation of piperidine (B6355638). This strategy hinges on the nucleophilic character of the secondary amine of piperidine attacking an electrophilic four-carbon chain that already contains the methyl ester.
N-Alkylation of Piperidine with Methyl-4-bromobutanoate
The reaction between piperidine and methyl-4-bromobutanoate stands as a classic and straightforward approach to synthesize this compound. In this SN2 reaction, the nitrogen atom of piperidine acts as a nucleophile, displacing the bromide ion from the butanoate derivative.
This method is widely applicable for the N-alkylation of various amines with alkyl halides. researchgate.net The use of a base is often necessary to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Common bases employed for this purpose include potassium carbonate (K2CO3) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com
Investigation of Reaction Conditions and Yield Optimization
The efficiency of the N-alkylation of piperidine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and the stoichiometry of the reactants. researchgate.net
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are commonly used as they can effectively solvate the transition state and the reactants. researchgate.net Some procedures advocate for anhydrous conditions to prevent side reactions. researchgate.net
Base Selection: The selection of a suitable base is critical. Inorganic bases like potassium carbonate are effective and easily removed after the reaction. researchgate.netchemicalforums.com Organic bases such as DIPEA are also widely used, particularly when a milder, more soluble base is required. researchgate.net The use of a base is crucial to drive the reaction to completion by preventing the accumulation of the piperidinium (B107235) salt. researchgate.net
Temperature and Stoichiometry: The reaction is typically conducted at room temperature or with gentle heating. researchgate.netchemicalforums.com To avoid the formation of quaternary ammonium (B1175870) salts, which can occur if the product is further alkylated, it is common to use piperidine in excess or to add the alkylating agent slowly to the reaction mixture. researchgate.net
Interactive Data Table: N-Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Rationale/Outcome |
| Alkylating Agent | Methyl-4-bromobutanoate | Alkyl Iodide | Bromides are common, iodides can be more reactive. researchgate.net |
| Base | K2CO3 | DIPEA | K2CO3 is an inexpensive inorganic base. researchgate.netchemicalforums.com DIPEA is a non-nucleophilic organic base. researchgate.net |
| Solvent | Acetonitrile | DMF | Both are suitable polar aprotic solvents. researchgate.net |
| Temperature | Room Temperature | 70°C | Higher temperatures can increase the reaction rate. researchgate.net |
| Atmosphere | Nitrogen | Air | An inert atmosphere prevents potential side reactions. researchgate.net |
Esterification Approaches to this compound Precursors
An alternative synthetic route involves first preparing the carboxylic acid precursor, 4-(piperidin-1-yl)butanoic acid, and then converting it to the corresponding methyl ester.
Conversion of Carboxylic Acids to Methyl Esters
The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. For the conversion of 4-(piperidin-1-yl)butanoic acid to its methyl ester, several methods are available.
One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and often a large excess of the alcohol is used to shift the equilibrium towards the product. masterorganicchemistry.com
Other methods for methyl ester formation include reaction with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which offer rapid and high-yielding conversions but require careful handling due to their toxicity and explosive nature. commonorganicchemistry.com Alternatively, alkylation of the carboxylate salt with methyl iodide (MeI) can be employed. commonorganicchemistry.com Another approach is to first convert the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. commonorganicchemistry.com
Methodological Considerations in Esterification Reactions
In the case of Fischer esterification, the strong acid catalyst will protonate the piperidine nitrogen, forming a piperidinium salt. masterorganicchemistry.com This generally does not interfere with the esterification of the carboxylic acid group.
For methods involving highly reactive electrophiles like thionyl chloride or methyl iodide, the potential for reaction at the piperidine nitrogen exists. commonorganicchemistry.com However, under the conditions typically used for esterification, the carboxylic acid is generally more reactive or can be selectively activated.
Catalytic Approaches in C-N Bond Formation Relevant to Piperidine-Butanoate Systems
Modern synthetic chemistry has seen a surge in the development of catalytic methods for C-N bond formation, which can be relevant to the synthesis of piperidine-containing structures. While direct catalytic coupling of piperidine with a butanoate precursor is less common than traditional N-alkylation for this specific molecule, broader catalytic strategies are pertinent.
Catalytic methods like the Buchwald-Hartwig amination, which uses a palladium catalyst, are powerful for forming C-N bonds, particularly with aryl halides and amines. researchgate.net While typically applied to aromatic systems, advancements have extended their utility.
Reductive amination is another powerful catalytic method for C-N bond formation. mdpi.com This could involve the reaction of a precursor containing an aldehyde or ketone with piperidine, followed by reduction of the resulting iminium ion. For instance, reacting piperidine with a 4-oxobutanoate (B1241810) derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or under catalytic hydrogenation conditions could yield the target molecule. mdpi.comsciencemadness.org
Furthermore, catalytic N-alkylation of amines using alcohols as alkylating agents, often employing metal-based catalysts, represents a greener alternative to using alkyl halides. elsevierpure.com For example, reacting piperidine with 4-hydroxybutanoate (B1227057) in the presence of a suitable catalyst could, in principle, form the desired product.
These catalytic methods offer advantages in terms of efficiency, selectivity, and functional group tolerance, and their application in the synthesis of complex piperidine derivatives continues to be an active area of research. nih.govacs.orgresearchgate.net
Iridium-Catalyzed Allylic Amination Involving Piperidine
Iridium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly in the context of allylic amination. These reactions are valued for their high degree of regioselectivity and stereospecificity. In the synthesis of piperidine-containing compounds, iridium catalysts facilitate the reaction between an allylic substrate and piperidine, which acts as the nucleophile.
A notable application of this methodology is in the synthesis of α,β-unsaturated γ-amino esters. rsc.org Researchers have developed iridium-catalyzed reactions using carbonates of γ-hydroxy α,β-unsaturated esters. rsc.org The choice of the amine nucleophile significantly influences the reaction pathway. rsc.org When amines such as piperidine, morpholine (B109124), or aniline (B41778) are used, a diverse range of γ-substituted α,β-unsaturated γ-amino esters can be prepared in excellent yields. rsc.org This method is tolerant of various substituents at the γ-position, including alkyl, aryl, and heteroaryl groups. rsc.org Furthermore, if an enantioenriched allylic carbonate is used as the starting material, the reaction proceeds with complete transfer of chirality, yielding enantioenriched (E)-α,β-unsaturated γ-amino esters. rsc.org
Another significant advancement is the iridium-catalyzed cyclocondensation of amino alcohols and aldehydes, which furnishes 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov This modular approach allows for the creation of diverse piperidine derivatives that can be further functionalized. nih.gov Iridium catalysis also plays a role in "hydrogen borrowing" cascades, where two sequential C-N bonds are formed to construct the piperidine ring stereoselectively. nih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Iridium Catalyst | γ-hydroxy α,β-unsaturated ester carbonates, Piperidine | α,β-unsaturated γ-amino esters | High regioselectivity, High stereospecificity, Broad substrate scope rsc.org |
| Iridium Catalyst | Amino alcohols, Aldehydes | 3,4-disubstituted piperidines | High enantiospecificity, Good diastereoselectivity, Modular approach nih.gov |
| Iridium(III) Catalyst | Dihydroxyamine intermediates | Substituted piperidines | Hydrogen borrowing cascade, Stereoselective synthesis nih.gov |
Other Metal-Mediated and Organocatalytic Routes for Piperidine Functionalization
Beyond iridium, other transition metals like rhodium and palladium are instrumental in the functionalization of piperidines. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized to synthesize positional analogues of methylphenidate, demonstrating that the reaction's site selectivity (at C2, C3, or C4 of the piperidine ring) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov For instance, functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ favors substitution at the C2 position. nih.gov
Palladium catalysis is also widely used for allylic amination. nih.govresearchgate.net For example, a palladium-catalyzed intramolecular allylic amination has been developed where the protecting group on the nitrogen atom acts as a chiral ligand, dictating the stereochemistry of the product. nih.gov Additionally, the use of 8-aminoquinoline (B160924) as a directing group enables palladium-catalyzed intramolecular hydroamination to form six-membered heterocycles like piperidine. nih.gov
Organocatalysis provides a metal-free alternative for piperidine synthesis. For instance, the Knoevenagel-Doebner condensation, traditionally using piperidine as a catalyst in pyridine (B92270) solvent, has been modified to be pyridine- and piperidine-free by using morpholine as the organocatalyst in toluene. researchgate.net This highlights a move towards more environmentally benign synthetic processes. researchgate.net
| Catalyst Type | Reaction | Key Feature | Reference |
| Rhodium | C-H Functionalization | Site selectivity controlled by catalyst and protecting group | nih.gov |
| Palladium | Intramolecular Allylic Amination | Stereoselectivity controlled by chiral protecting group | nih.gov |
| Palladium | Intramolecular Hydroamination | Directed by 8-aminoquinoline group | nih.gov |
| Morpholine (Organocatalyst) | Knoevenagel-Doebner Condensation | Pyridine- and piperidine-free conditions | researchgate.net |
Synthesis of Structurally Related Piperidine-Containing Butanoate Compounds
The synthesis of butanoate compounds containing a piperidine moiety often involves multi-step sequences that build the target molecule by combining piperidine precursors with butanoate-derived synthons.
The synthesis of analogues of methyl 4-oxo-4-(piperidin-1-yl)butanoate typically involves the formation of an amide bond between a piperidine derivative and a carboxylic acid or its activated form. A classical method for creating such a linkage is the reaction of an acid chloride with an amine. For example, methyl 4-(piperidine-1-carbonyl)benzoate can be prepared by first converting 4-(methoxycarbonyl)benzoic acid to its acid chloride using thionyl chloride. nih.gov This activated intermediate is then reacted with piperidine to form the desired amide. nih.gov The reaction conditions can be controlled to favor the reaction at the acyl chloride over the ester group. nih.gov
In the synthesis of more complex structures, such as S1P₁ receptor agonists, a novel series of 4-oxo-4-(indolin-1-yl)butanoic acids have been identified. nih.gov While not containing a piperidine ring, the synthetic strategy for these butanoic acid derivatives provides insights into the construction of similar backbones. nih.gov The synthesis of γ-keto esters of thiophene, such as methyl 4-oxo-4-(thiophen-2-yl)butanoate, from hemisuccinic esters is another relevant example of forming the 4-oxo-butanoate structure which can then be further functionalized. researchgate.net
Introducing methyl groups onto the piperidine ring adds another layer of complexity to the synthesis. The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate, a methylated analogue, involves the esterification of a piperidine derivative with butanoic acid or its derivatives in the presence of an acid catalyst. smolecule.com The methylated piperidine precursor itself can be synthesized from starting materials like 1-bromopentane (B41390) and an amine. smolecule.com The final product is then purified using techniques like distillation or chromatography. smolecule.com The presence of the methyl group on the piperidine ring can influence the compound's biological activity and reactivity. smolecule.com
Scalability and Process Optimization in the Synthesis of Piperidine-Butanoates
The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. An example of an optimized synthesis is that of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl analogues. researchgate.net The synthesis starts from 1-benzylpiperidin-4-one and involves a Strecker-type condensation, selective hydrolysis, esterification, and N-debenzylation, with each step optimized for yield. researchgate.net
Chemical Reactivity and Transformation Studies of Methyl 4 Piperidin 1 Yl Butanoate
Hydrolysis Reactions of the Methyl Ester Moiety
The methyl ester group in methyl 4-(piperidin-1-yl)butanoate is susceptible to hydrolysis, a fundamental reaction in organic chemistry that converts esters into carboxylic acids.
Conversion to 4-(Piperidin-1-yl)butanoic Acid
The hydrolysis of this compound yields 4-(piperidin-1-yl)butanoic acid. This transformation can be achieved under either acidic or basic conditions. In a typical laboratory setting, this reaction might be carried out by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt.
The general reaction is as follows:
This compound + H₂O ⇌ 4-(Piperidin-1-yl)butanoic Acid + Methanol (B129727)
While specific studies on the hydrolysis of this compound are not extensively documented, the synthesis of related piperidine (B6355638) derivatives often involves the hydrolysis of ester precursors. For instance, the synthesis of certain piperidine-based compounds for pharmaceutical research involves the hydrolysis of ester intermediates to their corresponding carboxylic acids to enable further functionalization. researchgate.net
Mechanistic Analysis of Ester Hydrolysis Under Varied Conditions
The mechanism of ester hydrolysis is well-established and depends on the pH of the reaction medium.
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion.
Acid-Catalyzed Hydrolysis:
In an acidic medium, the carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated as a leaving group, and the catalyst is regenerated, yielding the carboxylic acid. This process is reversible and the equilibrium can be shifted by controlling the concentration of water.
The presence of the tertiary amine in this compound can influence the hydrolysis. Under acidic conditions, the piperidine nitrogen will be protonated, forming a piperidinium (B107235) ion. This positively charged group can exert an electron-withdrawing inductive effect, potentially influencing the rate of hydrolysis.
Reactivity of the Piperidine Nitrogen as a Tertiary Amine
The nitrogen atom in the piperidine ring of this compound is a tertiary amine, characterized by the presence of a lone pair of electrons, which imparts both nucleophilic and basic properties to the molecule.
Nucleophilic Character in Organic Transformations
The lone pair on the piperidine nitrogen allows it to act as a nucleophile, participating in a variety of organic reactions. A common reaction for tertiary amines is N-alkylation, where the nitrogen atom attacks an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net For example, reaction with methyl iodide would yield N-methyl-N-(4-methoxycarbonylbutyl)piperidinium iodide.
The nucleophilicity of piperidine and its derivatives is well-documented. For instance, piperidine is often used as a nucleophile in substitution reactions. nih.gov The nucleophilicity of the nitrogen in this compound is expected to be similar to that of other N-alkylpiperidines.
A study on the synthesis of methyl 4-(piperidin-1-ylcarbonyl)benzoate involved the reaction of piperidine with an acyl chloride. nih.govresearchgate.net This highlights the strong nucleophilic character of the piperidine nitrogen, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. This reactivity is directly analogous to how the nitrogen in this compound would behave in similar transformations.
Basicity and its Influence on Reaction Pathways
The tertiary amine in this compound also confers basic properties to the molecule. The basicity of an amine is quantified by the pKa of its conjugate acid. The pKa of the conjugate acid of piperidine is approximately 11.22. wikipedia.org The substitution on the nitrogen atom can influence this value. For N-methylpiperidine, the preference for the equatorial conformation of the methyl group is more pronounced than in methylcyclohexane, which can be attributed to electronic effects. wikipedia.org
The basicity of the piperidine nitrogen can influence reaction pathways. For instance, in reactions involving base-sensitive functional groups, the basicity of the piperidine moiety itself might need to be considered or mitigated through protonation. Conversely, the amine can act as an internal base or a proton scavenger in certain reactions.
The following table presents the pKa values of piperazine (B1678402) and its derivatives, which are structurally related to piperidine, to provide a comparative context for basicity.
| Amine | pKa1 (at 298 K) | pKa2 (at 298 K) |
| Piperazine | 9.73 | 5.35 |
| 2-Methylpiperazine | 9.77 | 5.21 |
| Data sourced from a study on the pKa values of piperazines. uregina.ca |
Potential as a Ligand in Transition Metal Catalysis
Tertiary amines, including piperidine derivatives, can function as ligands in transition metal catalysis. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, influencing the metal's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.
While specific studies detailing the use of this compound as a ligand are not prevalent, the broader class of N-alkylpiperidines has been explored in this context. For example, piperidine derivatives have been used as ligands in nickel-catalyzed cross-coupling reactions. nih.gov The coordination of the piperidine nitrogen to the nickel center is a key step in the catalytic cycle.
Furthermore, complexes of transition metals with piperidine have been studied to understand ligand displacement reactions, which are fundamental to many catalytic processes. birzeit.edu The ability of the piperidine ligand to be displaced by other ligands, such as phosphines, is crucial for the progression of the catalytic cycle. The ester functionality in this compound could potentially also coordinate to a metal center, making it a bidentate ligand, although this mode of coordination would depend on the specific metal and reaction conditions.
The following table summarizes some transition metal-catalyzed reactions where nitrogen-based ligands, including those with piperidine-like structures, play a crucial role.
| Reaction Type | Metal Catalyst | Ligand Type | Reference |
| Cross-Electrophile Coupling | Nickel | Amidine-based ligands | nih.gov |
| Intramolecular C–H Amination | Copper | Tris(pyrazolyl)borate | acs.org |
| Hydrogenation of Pyridines | Boron ions | - | mdpi.com |
| This table provides examples of catalytic systems where N-heterocyclic ligands are employed. |
Participation in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Role in Aza-Michael Addition Reactions
The Aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of carbon-nitrogen bonds. Generally, secondary amines like piperidine are excellent nucleophiles for this transformation. The reaction mechanism involves the nucleophilic attack of the amine on the β-carbon of the activated alkene, leading to the formation of a β-amino carbonyl compound.
While the piperidine moiety itself is a classic participant in Aza-Michael reactions, specific literature detailing the use of this compound as the nucleophile could not be located. It is plausible that the ester functionality, being somewhat sterically demanding and electronically withdrawing, might influence the reactivity of the piperidine nitrogen. Further experimental investigation would be required to fully elucidate the role and efficiency of this compound in Aza-Michael additions.
Utility in Multi-Component Reactions for Molecular Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the structural elements of all starting materials, are highly valued for their efficiency in generating molecular diversity. The piperidine scaffold is a common building block in various MCRs, such as the Mannich and Ugi reactions.
Applications As a Synthetic Building Block in Complex Chemical Architectures
Incorporation into Diverse Heterocyclic Systems
The piperidine (B6355638) ring is a cornerstone in the design of many heterocyclic compounds. The butanoate side chain of the title compound provides a reactive handle for cyclization and annulation reactions, facilitating the synthesis of novel heterocyclic systems.
Construction of Benzodiazole Derivatives Utilizing Piperidine Scaffolds
Piperidine-containing building blocks are instrumental in the synthesis of complex heterocyclic systems such as benzimidazoles, a class of benzodiazoles. For instance, the synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives relies on a piperidine precursor. The synthesis begins with the nucleophilic aromatic substitution of a protected piperidine derivative onto a nitro-substituted fluorobenzene. This is followed by the reduction of the nitro group to an amine, creating a substituted benzene (B151609) diamine intermediate. The final fused benzimidazole (B57391) ring is constructed through cyclization with a suitable carbonyl or cyano source, demonstrating how the piperidine scaffold is integrated into the final polycyclic structure mdpi.com.
Synthesis of Quinone-Piperidine Hybrid Structures
Hybrid molecules combining quinone and piperidine moieties are of significant interest due to their potential biological activities. The synthesis of such hybrids can be achieved by linking the two pharmacophores. For example, quinine (B1679958)–piperidine conjugates have been synthesized using a chloroacetate (B1199739) linker, where quinine chloroacetate reacts with piperidine mdpi.com. While not directly starting from methyl 4-(piperidin-1-yl)butanoate, this illustrates a common strategy where the piperidine nitrogen acts as a nucleophile to connect to another molecular fragment, a role the nitrogen in the title compound readily fulfills mdpi.comnih.gov. The synthesis of quinone-indolizine hybrids has also been accomplished through domino reactions that construct a central pyridine (B92270) ring, showcasing advanced methods for creating complex fused systems researchgate.net.
Utility in Multi-Step Organic Syntheses for Advanced Intermediates
The title compound's structure is well-suited for elaboration into more advanced intermediates, which are then carried forward to produce complex target molecules. Its ester and amine functionalities allow for sequential chemical transformations, building molecular complexity in a controlled manner.
As an Intermediate for Guanidine (B92328) Derivatives
While direct literature for the title compound is sparse, a closely related structural isomer, methyl 4-(piperidin-4-yl)butanoate , serves as a key intermediate in an eight-step synthesis of potent guanidine-based histamine (B1213489) H3 receptor antagonists nih.gov. The synthetic sequence highlights the utility of the piperidine-butanoate scaffold. The methyl ester is first converted to a primary amide, which then undergoes N-alkylation. Subsequent reduction of the amide yields a primary amine, which is the precursor to the final guanidine moiety nih.gov. This multi-step conversion showcases how the butanoate portion of the molecule can be systematically transformed into other functional groups.
Table 1: Synthetic Sequence from a Piperidine Butanoate Intermediate to a Guanidine Derivative nih.gov
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | Methyl 4-(piperidin-4-yl)butanoate | Aqueous Ammonium (B1175870) Hydroxide (B78521) | 4-(Piperidin-4-yl)butanamide | Ester to Amide Conversion |
| 2 | 4-(Piperidin-4-yl)butanamide | 7-Phenoxyheptyl bromide | 4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butanamide | N-Alkylation of Piperidine |
| 3 | 4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butanamide | LiAlH₄ in dry ethyl ether | 4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butan-1-amine | Amide Reduction to Amine |
| 4 | 4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butan-1-amine | Guanidinylating Agent | Substituted Guanidine | Formation of Guanidine Moiety |
Role in Constructing Polycyclic and Fused Ring Systems
The piperidine unit is a frequent component of polycyclic and fused-ring systems found in pharmaceuticals and natural products nih.gov. The synthesis of these complex architectures often involves intramolecular cyclization reactions where a piperidine derivative is a key precursor. Methodologies such as radical-mediated amine cyclization and metal-catalyzed cyclizations are employed to construct the piperidine ring as part of a larger system nih.gov. For example, the synthesis of benzimidazole derivatives, as mentioned previously, results in a fused heterocyclic system where the piperidine ring is a crucial substituent mdpi.com. The ability to build such fused systems is a testament to the versatility of piperidine-based building blocks in modern organic synthesis rsc.org.
Strategic Use in Chiral Synthesis Methodologies
The application of specific building blocks like this compound in these methodologies is contingent on their ability to be transformed into valuable chiral intermediates. This often involves reactions that create one or more stereocenters with a high degree of control.
Diastereoselective and enantioselective transformations are cornerstones of asymmetric synthesis. These reactions selectively produce one stereoisomer over others. For a substrate like this compound, such transformations would likely involve modifications to either the piperidine ring or the butanoate chain.
Asymmetric Hydrogenation: The reduction of a double bond within the piperidine ring or a derivative using a chiral catalyst to create stereocenters.
Chiral Amine Catalysis: The use of chiral amines to catalyze reactions at the alpha-position of the carbonyl group in the butanoate chain.
Metal-Catalyzed Cross-Coupling Reactions: The use of chiral ligands in conjunction with transition metals to form carbon-carbon or carbon-heteroatom bonds with stereocontrol.
Without specific published examples, the potential for this compound in these reactions remains theoretical.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries are often derived from readily available chiral natural products like amino acids or terpenes.
There is no significant body of literature describing the development and application of chiral auxiliaries or catalysts derived directly from the this compound structure for the specific purpose of modifying the piperidine-butanoate system itself. The development of a novel chiral auxiliary or catalyst is a substantial undertaking that requires extensive research to prove its effectiveness and generality.
Analytical and Spectroscopic Characterization Methodologies for Piperidine Butanoate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms within the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
For a compound like methyl 4-(piperidin-1-yl)butanoate, ¹H NMR spectroscopy would be used to identify all non-equivalent protons. The spectrum would be expected to show distinct signals corresponding to the methyl ester protons, the protons on the piperidine (B6355638) ring, and the protons of the butanoyl chain. The integration of these signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships, thus confirming the connectivity of the molecular fragments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals would include the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the various methylene (B1212753) carbons of the piperidine ring and the butanoate chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation pattern would likely show characteristic losses, such as the methoxy group or cleavage of the butanoyl chain, providing further evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, a strong absorption band characteristic of the C=O (ester) stretching vibration would be prominent. Other expected absorptions would include C-H stretching and bending vibrations for the aliphatic parts of the molecule and C-N and C-O stretching vibrations. For example, in the related compound methyl 4-(piperidin-1-ylcarbonyl)benzoate, characteristic IR peaks are observed at 1724 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O). nih.govresearchgate.net
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the purification of the target compound and for assessing its purity. Column chromatography is a standard technique for purification. nih.govresearchgate.net For instance, related piperidine derivatives have been purified using flash column chromatography with solvent systems like ethyl acetate/hexanes. nih.govresearchgate.net The purity of the final product is typically confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS).
Although specific experimental data for this compound is not available, the analytical methodologies described provide a standard framework for its comprehensive characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
